molecular formula C7H15ClN4O B1382067 (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1864056-70-1

(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No. B1382067
CAS RN: 1864056-70-1
M. Wt: 206.67 g/mol
InChI Key: XXKATJFHPORKMG-UHFFFAOYSA-N
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Description

The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is similar in structure. It has a molecular weight of 219.67 and is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for your compound were not found, general methods for similar compounds involve various forms of esterification and transesterification .


Molecular Structure Analysis

The InChI code for 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is 1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H .


Physical And Chemical Properties Analysis

The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a powder at room temperature . Its molecular weight is 219.67 .

Scientific Research Applications

Triazole Derivatives in Drug Development

1,2,3-Triazole derivatives have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole chemistry allows for the development of new drugs with diverse therapeutic targets. Studies have emphasized the need for new, more efficient synthesis methods that consider green chemistry principles to address current health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Agricultural and Industrial Applications

Triazole derivatives are also utilized in agriculture and industry. They serve as raw materials for synthesizing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role in producing plant protection products, such as insecticides and fungicides, highlights their importance in supporting agricultural productivity and sustainability (Nazarov et al., 2021).

Material Science and Polymer Development

In material science, triazole derivatives contribute to the development of polymers and coatings with advanced properties. Their incorporation into polymers can improve thermal stability, mechanical strength, and chemical resistance, making these materials suitable for various high-performance applications (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

1,2,3-Triazole derivatives have been recognized as effective corrosion inhibitors for metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects against corrosion, extending the lifespan of metal components in industrial systems (Hrimla et al., 2021).

Safety and Hazards

The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

properties

IUPAC Name

[1-(4-aminobutyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.ClH/c8-3-1-2-4-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKATJFHPORKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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